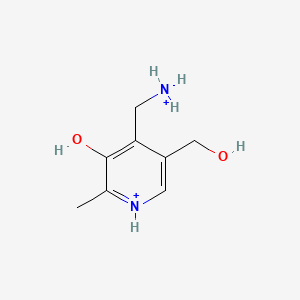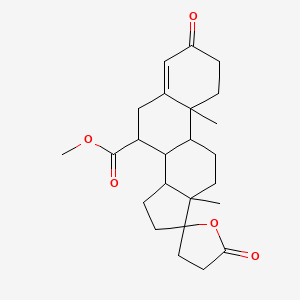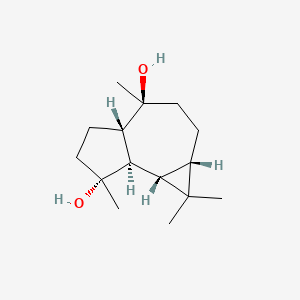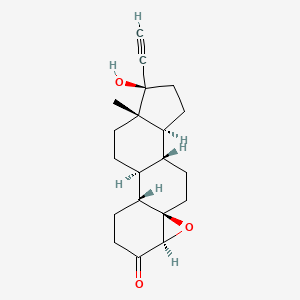![molecular formula C14H18N3NaO10Tc B1261182 sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+)](/img/structure/B1261182.png)
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+), also known as technetium Tc 99m diethylenetriaminepentaacetic acid, is a radiopharmaceutical used primarily in nuclear medicine for diagnostic imaging. It is a complex of technetium-99m, a metastable nuclear isomer, with pentetic acid. This compound is widely used for imaging the brain, kidneys, and lungs due to its favorable physical and chemical properties .
準備方法
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is prepared by combining technetium-99m with pentetic acid in a sterile environment. The preparation involves the following steps:
化学反応の分析
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) undergoes various chemical reactions, including:
Oxidation and Reduction: The technetium ion can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The complex can undergo ligand exchange reactions where the pentetic acid ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like stannous chloride, and the reactions are often carried out in aqueous solutions with controlled pH
科学的研究の応用
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the distribution and localization of compounds within organisms.
Medicine: Extensively used in diagnostic imaging to evaluate organ function, particularly in the brain, kidneys, and lungs. .
Industry: Utilized in industrial applications for non-destructive testing and quality control processes.
作用機序
The mechanism of action of technetium Tc 99m pentetate involves its distribution and localization within the body. After intravenous administration, the compound distributes in the extracellular fluid space and is filtered by the kidneys. It does not undergo significant metabolism and is excreted unchanged in the urine. The gamma radiation emitted by technetium-99m is detected by gamma cameras, providing detailed images of the target organs .
類似化合物との比較
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is compared with other radiopharmaceuticals such as:
Technetium Tc 99m medronate: Used for bone imaging, it binds to hydroxyapatite crystals in bone, highlighting areas of altered osteogenesis.
Technetium Tc 99m succimer: Used for renal imaging, it binds to the cortical region of the kidneys.
Technetium Tc 99m pertechnetate: Used for imaging the thyroid gland, salivary glands, and gastric mucosa.
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is unique due to its versatility in imaging multiple organs and its rapid clearance from the body, making it a preferred choice for various diagnostic procedures .
特性
分子式 |
C14H18N3NaO10Tc |
|---|---|
分子量 |
510.2 g/mol |
IUPAC名 |
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) |
InChI |
InChI=1S/C14H23N3O10.Na.Tc/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+1;+4/p-5/i;;1+1 |
InChIキー |
VTPAYRVYYYAMJN-FCHARDOESA-I |
異性体SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[99Tc+4] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Tc+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


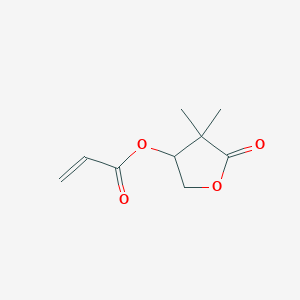
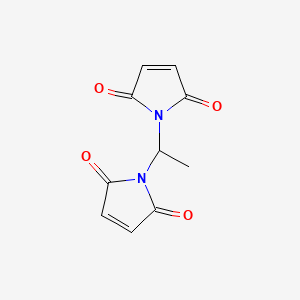
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
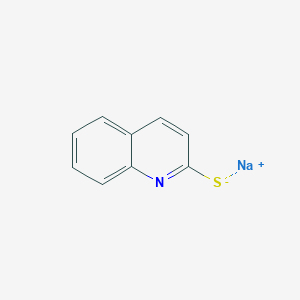

![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)

